2,4-Diethylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diethylpiperidine is an organic compound belonging to the piperidine family, characterized by a six-membered ring containing a nitrogen atom. This compound is notable for its structural features, which include two ethyl groups attached to the second and fourth carbon atoms of the piperidine ring. Piperidine derivatives, including this compound, are widely used in various fields due to their versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diethylpiperidine typically involves the alkylation of piperidine with ethyl halides under basic conditions. One common method is the reaction of piperidine with ethyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete alkylation.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and higher yields. Catalytic hydrogenation of pyridine derivatives in the presence of ethylating agents is another method employed for large-scale synthesis. The use of palladium or rhodium catalysts can enhance the efficiency of these reactions.
Chemical Reactions Analysis
Types of Reactions: 2,4-Diethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the ethyl groups, leading to the formation of various substituted piperidines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Substituted piperidines with various functional groups.
Scientific Research Applications
2,4-Diethylpiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex piperidine derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives are often explored for their pharmacological properties, and this compound is no exception. It is investigated for its potential use in drug development.
Industry: The compound is used in the production of various chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-Diethylpiperidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, piperidine derivatives are known to interact with neurotransmitter receptors in the central nervous system, potentially influencing neurological functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2,4-Diethylpiperidine can be compared with other piperidine derivatives such as 2,4-Dimethylpiperidine and 2,6-Diethylpiperidine While these compounds share a similar core structure, the position and nature of the substituents can significantly influence their chemical properties and biological activities For instance, 2,4-Dimethylpiperidine has methyl groups instead of ethyl groups, which can affect its reactivity and interaction with biological targets
Properties
CAS No. |
116435-88-2 |
---|---|
Molecular Formula |
C9H19N |
Molecular Weight |
141.25 g/mol |
IUPAC Name |
2,4-diethylpiperidine |
InChI |
InChI=1S/C9H19N/c1-3-8-5-6-10-9(4-2)7-8/h8-10H,3-7H2,1-2H3 |
InChI Key |
WAYNDWSLNIRTJK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCNC(C1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.